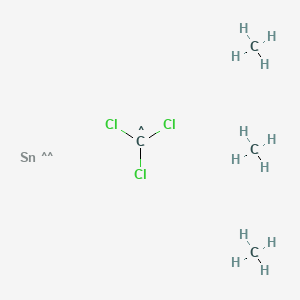
CID 101281551
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 101281551” is a chemical entity registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Méthodes De Préparation
The preparation of compound “CID 101281551” involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity.
Synthetic Routes and Reaction Conditions:
- The synthesis typically involves a series of chemical reactions starting from readily available precursors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield.
- Catalysts and solvents are selected based on their ability to facilitate the desired reactions without introducing impurities.
Industrial Production Methods:
- Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions.
- Purification steps, including crystallization and chromatography, are used to isolate the final product.
- Quality control measures are implemented to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Compound “CID 101281551” undergoes various types of chemical reactions, each with specific reagents and conditions.
Types of Reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Typically carried out in acidic or basic media at controlled temperatures.
Reduction: Often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Solvents like dichloromethane or ethanol are used to dissolve the reactants and facilitate the reaction.
Major Products:
- The products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Compound “CID 101281551” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Serves as a catalyst in various chemical reactions.
Biology:
- Studied for its potential role in biochemical pathways.
- Used in assays to investigate enzyme activity.
Medicine:
- Explored for its therapeutic potential in treating specific diseases.
- Investigated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of compound “CID 101281551” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to particular enzymes or receptors, modulating their activity.
- It may inhibit or activate these targets, leading to downstream effects.
Pathways Involved:
- The compound can influence signaling pathways, altering cellular responses.
- It may also affect metabolic pathways, impacting the synthesis or degradation of biomolecules.
Comparaison Avec Des Composés Similaires
- Compounds with similar structures or functional groups can be identified using databases like PubChem.
- Examples include compounds with analogous chemical backbones or similar reactivity.
Uniqueness:
- The specific arrangement of atoms and functional groups in “CID 101281551” confers unique properties.
- Its reactivity, stability, and interaction with biological targets may differ from similar compounds, making it valuable for specific applications.
Propriétés
Numéro CAS |
13340-12-0 |
|---|---|
Formule moléculaire |
C4H12Cl3Sn |
Poids moléculaire |
285.2 |
Nom IUPAC |
methane;tin;trichloromethane |
InChI |
InChI=1S/CCl3.3CH4.Sn/c2-1(3)4;;;;/h;3*1H4; |
Clé InChI |
AXKWGODIPGDPEM-UHFFFAOYSA-N |
SMILES |
C.C.C.[C](Cl)(Cl)Cl.[Sn] |
Synonymes |
Trimethyl(trichloromethyl)stannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















